molecular formula C7H6N2S B13001667 Benzo[d]isothiazol-4-amine

Benzo[d]isothiazol-4-amine

Cat. No.: B13001667
M. Wt: 150.20 g/mol
InChI Key: CFNZYGDNGYRCEP-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-4-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique arrangement of atoms in this compound makes it a valuable scaffold for the development of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isothiazol-4-amine can be achieved through several methods. One common approach involves the cyclization of o-aminothiophenol with chloroacetonitrile under basic conditions. Another method includes the reaction of 2-aminobenzenethiol with chloroacetonitrile in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[d]isothiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d]isothiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The sulfur atom in the compound can form chalcogen bonds, which play a crucial role in its biological activity . These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Benzo[d]isothiazol-4-amine can be compared with other similar compounds such as:

Uniqueness

This compound stands out due to its unique combination of nitrogen and sulfur atoms, which confer specific reactivity and biological activity. Its ability to form stable chalcogen bonds and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.

Biological Activity

Benzo[d]isothiazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of nitrogen and sulfur atoms, which contributes to its reactivity and biological activity. The presence of the isothiazole ring allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. The sulfur atom in the structure facilitates the formation of chalcogen bonds, which are crucial for its biological interactions .
  • Receptor Modulation : It acts as a positive allosteric modulator for certain receptors, including metabotropic glutamate receptor 4 (mGlu4), indicating potential applications in neurological disorders such as Parkinson's disease .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Various derivatives of this compound have shown significant antitumor effects against multiple cancer cell lines. For instance, a study reported that certain derivatives inhibited the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells by promoting apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds derived from this compound have demonstrated the ability to reduce inflammatory cytokines such as IL-6 and TNF-α, suggesting their utility in treating inflammatory diseases .
  • Antiviral Properties : Some studies have indicated that derivatives possess antiretroviral activity, making them candidates for further investigation in viral infections .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/TargetsObserved EffectsReference
AntitumorA431, A549, H1299Inhibition of proliferation, apoptosis induction
Anti-inflammatoryVarious inflammatory modelsReduced IL-6 and TNF-α levels
AntiviralHIV and other viral modelsInhibition of viral replication
Receptor ModulationmGlu4Positive allosteric modulation

Case Study 1: Antitumor Activity

A series of benzo[d]isothiazole derivatives were synthesized and evaluated for their anticancer properties. One notable compound showed an IC50 value of 0.94 µM against breast cancer cells, demonstrating potent activity compared to standard treatments. Structure-activity relationship (SAR) studies indicated that specific substitutions on the benzene ring significantly enhanced antitumor efficacy .

Case Study 2: Anti-inflammatory Properties

In a recent study focusing on compound B7 (a derivative of this compound), researchers found that it significantly inhibited cell migration and reduced inflammatory cytokine production in vitro. The mechanism was linked to the inhibition of AKT and ERK signaling pathways, which are crucial in cancer progression and inflammation .

Properties

IUPAC Name

1,2-benzothiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNZYGDNGYRCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NSC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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